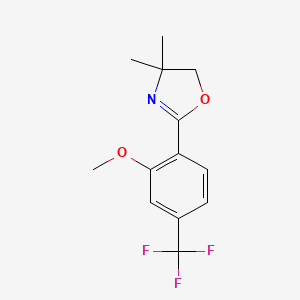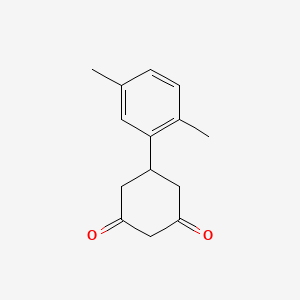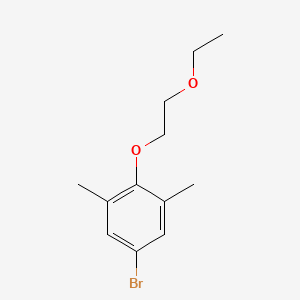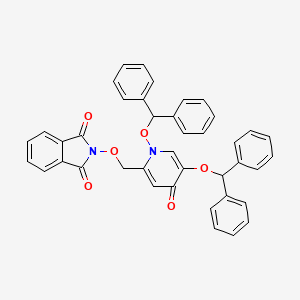
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione
描述
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridone ring, which is a six-membered heterocyclic ring containing nitrogen and oxygen atoms. The phthalimidooxymethyl and dibenzhydryloxy groups attached to the pyridone ring contribute to its distinct chemical properties.
准备方法
The synthesis of 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Phthalimidooxymethyl Intermediate: This step involves the reaction of phthalic anhydride with hydroxylamine to form phthalimide, which is then reacted with formaldehyde to produce the phthalimidooxymethyl intermediate.
Synthesis of the Pyridone Ring: The pyridone ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-pyridone and benzaldehyde derivatives.
Attachment of Dibenzhydryloxy Groups:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phthalimidooxymethyl and dibenzhydryloxy groups, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an antimicrobial, antiviral, or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the binding of ligands to receptors, leading to altered cellular responses .
相似化合物的比较
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-Pyridone Derivatives: These compounds share the pyridone ring structure and may have similar chemical properties and reactivity.
Phthalimide Derivatives: Compounds containing the phthalimide group may exhibit similar biological activities and applications.
Benzhydrol Derivatives: These compounds have structural similarities due to the presence of benzhydrol groups and may be used in similar synthetic and research applications.
属性
分子式 |
C40H30N2O6 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC 名称 |
2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C40H30N2O6/c43-35-25-32(27-46-42-39(44)33-23-13-14-24-34(33)40(42)45)41(48-38(30-19-9-3-10-20-30)31-21-11-4-12-22-31)26-36(35)47-37(28-15-5-1-6-16-28)29-17-7-2-8-18-29/h1-26,37-38H,27H2 |
InChI 键 |
XPMAYZYGUNRHJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON4C(=O)C5=CC=CC=C5C4=O)OC(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

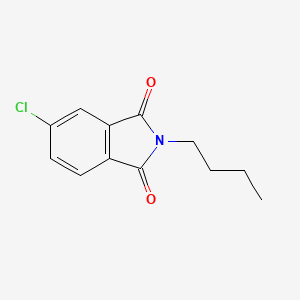
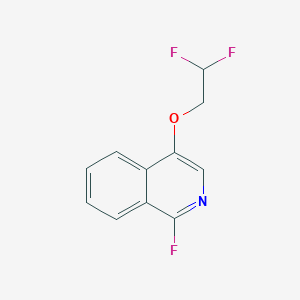
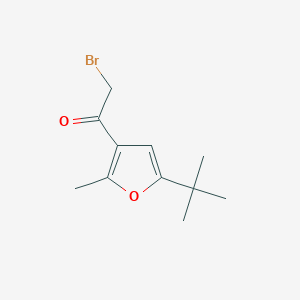

![(4-Tert-butylbenzyl)-[2-(4-chlorophenyl)-ethyl]-amine](/img/structure/B8361890.png)
![Tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-6-carboxylate](/img/structure/B8361902.png)
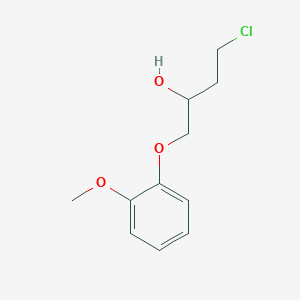
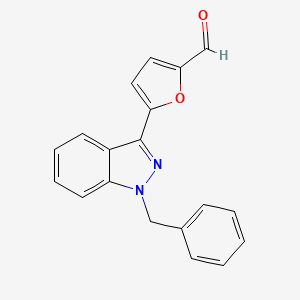
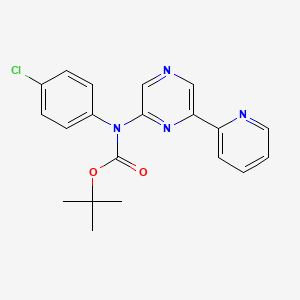
![N-[4-(4-amino-2,5-difluoro-phenoxy)-pyrimidin-2-yl]-acetamide](/img/structure/B8361924.png)
